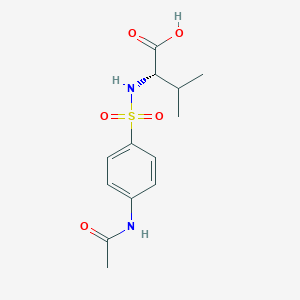

(2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid

Description

(2S)-2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid is a chiral sulfonamide derivative characterized by a 4-acetamidobenzenesulfonamido group attached to a 3-methylbutanoic acid backbone. Its molecular formula is C₁₁H₁₆N₂O₅S (molecular weight: 273.33 g/mol), with a chiral center at the second carbon of the butanoic acid chain .

Properties

IUPAC Name |

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-8(2)12(13(17)18)15-21(19,20)11-6-4-10(5-7-11)14-9(3)16/h4-8,12,15H,1-3H3,(H,14,16)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOOEHVNCNKAPL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259135 | |

| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-18-0 | |

| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the acetamidobenzenesulfonamide intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.

Coupling with a methylbutanoic acid derivative: The intermediate is then coupled with a suitable methylbutanoic acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide drugs have historically been used to treat bacterial infections. Research indicates that (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid may exhibit similar properties:

- Mechanism of Action : It likely interacts with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects .

- Case Studies : Similar sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, fungi, and protozoa, suggesting potential for this compound in treating infections .

Potential in Cancer Therapy

Recent studies have indicated that compounds with sulfonamide structures can interfere with cancer cell proliferation:

- Targeting Enzymes : The compound may inhibit specific enzymes implicated in cancer metabolism, providing a pathway for further research into its anticancer properties .

Role in Drug Development

The structural complexity of (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid positions it as a valuable candidate in drug design:

- Bioactivity : Its unique functional groups allow for the exploration of novel therapeutic applications beyond traditional uses.

- Research Directions : Ongoing studies aim to elucidate its full range of biological activities and optimize its pharmacological profile for potential clinical use .

Summary of Research Findings

Mechanism of Action

The mechanism by which (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Analog 1: (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

- Molecular Formula: C₁₂H₁₇NO₄S

- Molecular Weight : 271.34 g/mol

- Key Differences: Substituent on the benzene ring: 4-methyl vs. 4-acetamido in the target compound. Impact: The absence of the acetamido group reduces hydrogen-bonding capacity and polar surface area, likely diminishing solubility and altering pharmacokinetics.

- Structural Data : MDL Number MFCD06661223 ; CAS 17360-25-7 .

Analog 2: N-[N-Methyl-N-[(2-Isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine

- Molecular Formula : C₁₄H₂₃N₃O₃S

- Molecular Weight : 313.42 g/mol

- Key Differences: Incorporates a thiazole ring and ureido group instead of the sulfonamide. These features suggest divergent biological targets compared to sulfonamides .

Analog 3: (2S)-2-[(2S)-2-Acetamidopropanamido]-3-methylbutanoic Acid

- Molecular Formula : C₁₀H₁₈N₂O₄

- Molecular Weight : 230.27 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

- Target Compound : The 4-acetamido group enhances solubility and hydrogen-bonding interactions with microbial enzymes, a feature critical for sulfonamide antibiotics . Its chiral configuration (2S) ensures stereospecific binding, minimizing off-target effects.

- Methyl-Substituted Analog : The 4-methyl group increases hydrophobicity, which may improve blood-brain barrier penetration but reduce renal clearance, a common issue with lipophilic sulfonamides .

- Thiazole Derivative : The thiazole ring’s electron-rich nature facilitates interactions with metalloenzymes, suggesting utility in antiviral or anticancer contexts .

Biological Activity

(2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid, also known by its CAS number 64527-18-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid is CHNOS, with a molecular weight of 314.36 g/mol. The compound features a sulfonamide group, which is known for its pharmacological relevance. Its structure includes an acetamide group that is coplanar with the benzene ring, contributing to its stability and biological activity .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interfere with folate synthesis pathways in bacteria. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby disrupting folate metabolism .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Emerging evidence points to the anticancer potential of (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that the compound may serve as a lead structure for developing new anticancer agents .

The mechanisms underlying the biological activities of (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid include:

- Inhibition of Enzymatic Pathways : The compound's sulfonamide group inhibits key enzymes involved in bacterial growth and proliferation.

- Cytokine Modulation : By modulating cytokine production, it can alter inflammatory responses.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study published in PubMed Central highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, demonstrating that modifications to the sulfonamide structure can enhance activity .

- Anti-inflammatory Research : Research indicated that compounds similar to (2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid effectively reduced inflammation markers in animal models .

- Cancer Cell Line Testing : In vitro studies showed that this compound could inhibit cell proliferation in several cancer cell lines, supporting its potential as an anticancer agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 314.36 g/mol |

| CAS Number | 64527-18-0 |

| Antimicrobial Activity | Effective against various bacteria |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |

| Anticancer Activity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.